molecular formula C23H33N3O8 B564977 Vildagliptin beta-D-glucuronide CAS No. 1147403-03-9

Vildagliptin beta-D-glucuronide

Cat. No. B564977
CAS RN: 1147403-03-9
M. Wt: 479.53
InChI Key: PSIDBGKCTWXOHS-BADMEQAASA-N
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Description

Vildagliptin is a selective and potent dipeptidyl peptidase-4 inhibitor that improves glycemic control by inhibiting the degradation of both endogenous glucagon-like peptide-1 and glucose-dependent insulinotropic peptide .


Synthesis Analysis

A linear 7-step synthesis of vildagliptin-β-O-glucuronide starting from commercially available D-glucurono-6,3-lactone was achieved with 11.3% overall yield . The most widely used method for assay of vildagliptin is HPLC .


Chemical Reactions Analysis

Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors . The most widely used method for assay of vildagliptin is HPLC .


Physical And Chemical Properties Analysis

Vildagliptin is an oral agent which is a member of a new class of hypoglycemic drugs, dipeptidylpeptidase-4 (DPP-4) inhibitors .

Scientific Research Applications

1. Improvement of Beta-Cell Function

Vildagliptin, a dipeptidyl peptidase-IV inhibitor, has been found to enhance beta-cell function in patients with type 2 diabetes. It achieves this by increasing the insulin secretory rate at specific glucose levels, a phenomenon termed as secretory tone. The drug significantly increases the insulin secretory rate without affecting the slope of the beta-cell dose response, derivative component, or potentiation factor. These improvements in beta-cell function are reflected in significant decreases in mean prandial glucose and glucagon levels, alongside increases in plasma levels of intact GLP-1 and gastric inhibitory polypeptide (Mari et al., 2005).

2. Enhancement of Pancreatic Islet Function

Vildagliptin has been associated with improved glucose-dependent functioning of pancreatic islet β and α cells, addressing deficits commonly seen in type 2 diabetes mellitus (T2DM). By enhancing β-cell sensitivity to glucose, vildagliptin increases the insulin secretory rate relative to glucose in both postprandial and fasting states. It also improves α-cell function by restoring the appropriate glucose-related suppression of glucagon, thereby reducing endogenous glucose production. These actions are indicative of vildagliptin's capacity to slow down the deterioration of β-cell function over time (Mathieu, 2009).

3. Reduction of Inappropriate Endogenous Glucose Production

Mechanistic studies have shown that vildagliptin leads to dose-dependent reductions in DPP-4, resulting in persistent levels of active GLP-1 and GIP in the circulation. These effects translate into improved β-cell sensitivity to glucose and glucose-dependent insulin secretion. Additionally, vildagliptin improves α-cell sensitivity to glucose and reduces inappropriate glucagon secretion. These islet effects collectively contribute to a reduction in inappropriate endogenous glucose production and glucose utilization during meals, leading to improved glucose tolerance and fasting hyperglycaemia (Ahrén & Foley, 2008).

4. Neuroprotective Effects

Vildagliptin has shown potential neuroprotective effects in a rat model of Parkinson's disease. It enhances central anti-inflammatory and antiapoptotic effects, thus impeding neuronal damage. The drug modifies the striatal energy level, suppresses nuclear factor κB, and consequently reduces the downstream inflammatory mediator tumor necrosis factor-α. It also normalizes the receptor for advanced glycated end product (RAGE), justifying its anti-inflammatory effects, alongside hampering striatal inducible nitric oxide synthase, intracellular adhesion molecule-1, and myeloperoxidase. The antioxidant potential of vildagliptin has been depicted through a reduction in thiobarbituric acid-reactive substances and the transcriptional factor Nrf-2 level (Abdelsalam & Safar, 2015).

Safety and Hazards

Vildagliptin is generally well tolerated in patients with type 2 diabetes, was weight neutral and was associated with a low risk of hypoglycemia, reflecting its glucose-dependent mechanism of action .

Future Directions

Vildagliptin is a new oral antidiabetic agent that enhances pancreatic islet cell responsiveness to glucose . The growing consumption of the vildagliptin active ingredient has gained much attention in the organic chemistry community . The VERIFY study has shown that early combination treatment with metformin and vildagliptin improves glycaemic durability in patients with type 2 diabetes compared with standard-of-care initial metformin monotherapy followed .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(5S,7R)-3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O8/c24-9-14-2-1-3-26(14)15(27)10-25-22-5-12-4-13(6-22)8-23(7-12,11-22)34-21-18(30)16(28)17(29)19(33-21)20(31)32/h12-14,16-19,21,25,28-30H,1-8,10-11H2,(H,31,32)/t12-,13+,14-,16-,17-,18+,19-,21-,22?,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIDBGKCTWXOHS-BADMEQAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858563
Record name (2S,3S,4S,5R,6S)-6-{[(5R,7S)-3-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)tricyclo[3.3.1.1~3,7~]decan-1-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1147403-03-9
Record name (2S,3S,4S,5R,6S)-6-{[(5R,7S)-3-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)tricyclo[3.3.1.1~3,7~]decan-1-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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